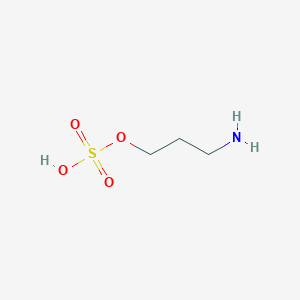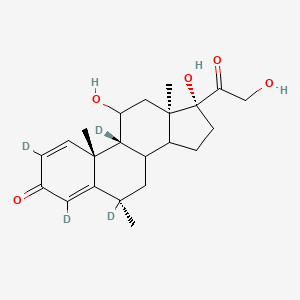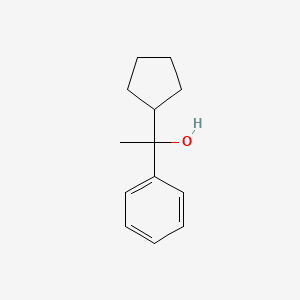
1-Cyclopentyl-1-phenylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-1-phenylethanol is an organic compound with the molecular formula C13H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a cyclopentyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the selective hydrogenation of acetophenone using alumina-supported cobalt catalysts. This process requires precise control of reaction temperatures and catalyst loading to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of 1-cyclopentyl-1-phenylethanol often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of heterogeneous catalysts, such as palladium or platinum on carbon, allows for continuous production processes with high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopentyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclopentyl phenyl ketone or cyclopentyl benzaldehyde.
Reduction: Cyclopentyl benzene.
Substitution: Cyclopentyl phenyl halides.
Applications De Recherche Scientifique
1-cyclopentyl-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentyl and phenyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenylethanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: Contains a cyclopentyl group but lacks the phenyl group.
2-phenylethanol: The hydroxyl group is attached to the second carbon of the ethyl chain instead of the first.
Uniqueness
1-cyclopentyl-1-phenylethanol is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-cyclopentyl-1-phenylethanol |
InChI |
InChI=1S/C13H18O/c1-13(14,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
Clé InChI |
VBSQXECZYIRHOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
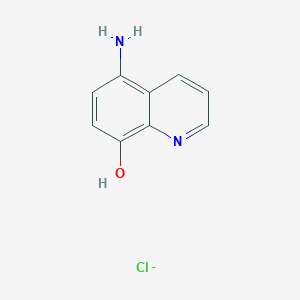

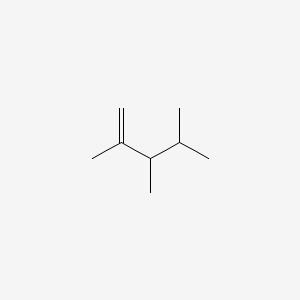
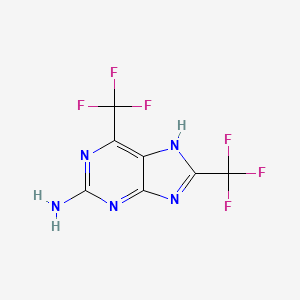
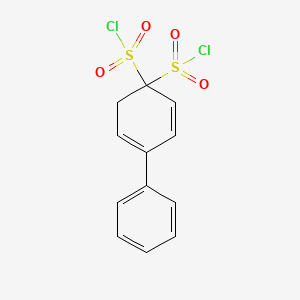

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
